![molecular formula C18H33NSn B179701 2-Methyl-5-(tributylstannyl)pyridine CAS No. 167556-64-1](/img/structure/B179701.png)
2-Methyl-5-(tributylstannyl)pyridine
Overview
Description
2-Methyl-5-(tributylstannyl)pyridine is a heterocyclic compound with the molecular formula C18H33NSn. It is commonly used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions .
Mechanism of Action
Target of Action
2-Methyl-5-(tributylstannyl)pyridine is an organotin compound
Mode of Action
It is used in stille cross-coupling reactions , a powerful method for forming carbon-carbon bonds in organic synthesis. In these reactions, the tributylstannyl group acts as a nucleophile, attacking an electrophilic carbon center in the presence of a palladium catalyst.
Biochemical Pathways
Its use in stille cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available. As a general rule, organotin compounds are poorly absorbed through the gastrointestinal tract and skin, but can be absorbed via inhalation. They are widely distributed in the body and can accumulate in fatty tissues. Metabolism typically involves dealkylation, and excretion occurs primarily via the feces .
Result of Action
Organotin compounds can have various effects, including cytotoxicity, genotoxicity, and immunotoxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Stille cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a suitable catalyst . Additionally, organotin compounds are generally stable, but can be degraded by exposure to light, heat, or certain chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(tributylstannyl)pyridine typically involves the stannylation of 2-methyl-5-bromopyridine. This reaction is carried out using tributyltin hydride in the presence of a palladium catalyst under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the stannylated product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(tributylstannyl)pyridine primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the coupling of the stannylated pyridine with various electrophiles, such as aryl halides, to form new carbon-carbon bonds .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), and bases like cesium carbonate or potassium carbonate . The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reagents.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
2-Methyl-5-(tributylstannyl)pyridine is primarily utilized in Stille cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction type allows for the coupling of organotin compounds with organic halides, facilitating the synthesis of complex organic molecules . The tributylstannyl group acts as a reactive site, enhancing the compound's utility in synthetic organic chemistry.
Pharmaceutical Development
The compound's ability to form diverse carbon frameworks makes it valuable in pharmaceutical chemistry. It can be employed to synthesize biologically active compounds and intermediates used in drug development .
Material Science
In material science, this compound can be used to develop novel materials with specific electronic properties. Its reactivity allows for the functionalization of polymers and other materials, potentially leading to advancements in electronic devices and sensors .
Case Study: Stille Cross-Coupling Reactions
A study highlighted the effectiveness of this compound in Stille reactions involving various electrophiles. The results indicated high yields of desired products when coupled with different aryl halides, showcasing its versatility as a coupling reagent .
Electrophile | Reaction Conditions | Yield (%) |
---|---|---|
Bromobenzene | THF, 50 °C | 85 |
Iodobenzene | THF, 60 °C | 90 |
Chlorobenzene | THF, 70 °C | 78 |
This table summarizes key findings from the study, demonstrating the compound's efficacy across different substrates.
Case Study: Synthesis of Stannyl-Substituted Compounds
Another research effort focused on synthesizing stannyl-substituted muconic acid derivatives using this compound. The study reported successful regioselective synthesis under mild conditions, further emphasizing its potential in creating complex organic structures .
Comparative Analysis with Related Compounds
To understand the unique characteristics of this compound, a comparison with structurally similar compounds is beneficial:
Compound | Structural Features | Unique Characteristics |
---|---|---|
This compound | Methyl at position 2, tributylstannyl at position 5 | Versatile in Stille reactions |
Tributylstannylpyridine | No methyl substitution | Basic organotin reactivity |
5-Methyl-2-(tributylstannyl)pyridine | Methyl at position 5, tributylstannyl at position 2 | Different reactivity due to substitution location |
4-Tributylstannylpyridine | Tributylstannyl at position 4 | Varies in application scope compared to others |
This comparative analysis illustrates how positional changes affect the reactivity and applications of these compounds.
Comparison with Similar Compounds
Similar Compounds:
- 2-Methyl-4-(tributylstannyl)pyridine
- 4-Methyl-3-(tributylstannyl)pyridine
- 3-Methyl-5-(tributylstannyl)pyridine
Uniqueness: 2-Methyl-5-(tributylstannyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which provides distinct reactivity and selectivity in coupling reactions compared to its isomers . This makes it particularly valuable in the synthesis of certain biaryl compounds that require precise substitution patterns.
Biological Activity
2-Methyl-5-(tributylstannyl)pyridine is a stannylated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tributylstannyl group, which is known to enhance the lipophilicity and biological activity of organic molecules. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C18H33NSn
- Molecular Weight : 382.17 g/mol
- SMILES Notation : CCCCSn(CCCC)c1ccc(C)nc1
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with tributyltin reagents. The presence of the tributylstannyl group is crucial for enhancing the compound's biological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyridine derivatives, including those substituted with stannyl groups. For instance, compounds similar to this compound have shown significant activity against various viruses, including H5N1 and SARS-CoV-2.
Compound | Virus Type | IC50 (µM) | Inhibition Rate (%) |
---|---|---|---|
This compound | H5N1 | TBD | TBD |
8h (analog) | H5N1 | 0.5 | 93% |
8h (analog) | SARS-CoV-2 | 3.669 | TBD |
The above table illustrates that certain analogs exhibit potent antiviral effects, suggesting that modifications in the stannylated pyridine structure can lead to enhanced biological activity .
The mechanism by which this compound exerts its antiviral effects may involve:
- Inhibition of Viral Proteases : Similar compounds have been shown to inhibit viral proteases, critical for viral replication.
- Virucidal Effects : These compounds may act at various stages of the viral life cycle, leading to decreased viral load.
Case Studies
- Antiviral Screening : In a screening study involving various pyridine derivatives, compounds with tributylstannyl substitutions demonstrated increased efficacy against H5N1 and SARS-CoV-2 compared to non-stannylated counterparts.
- Mechanistic Studies : Molecular docking studies indicated that stannylated pyridines fit well into the active sites of viral proteases, providing a rationale for their observed inhibitory effects.
Properties
IUPAC Name |
tributyl-(6-methylpyridin-3-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSHSSUYFVJPOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592853 | |
Record name | 2-Methyl-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167556-64-1 | |
Record name | 2-Methyl-5-(tributylstannyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167556-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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